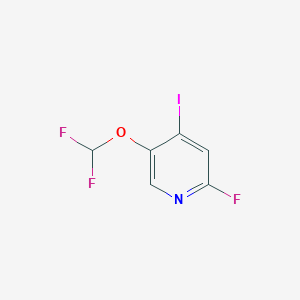

5-(Difluoromethoxy)-2-fluoro-4-iodopyridine

Overview

Description

The compound “5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole” is a related compound that is used in the synthesis of pantoprazole, a drug for treating gastroesophageal reflux disease and gastrointestinal disorders .

Synthesis Analysis

While specific synthesis methods for “5-(Difluoromethoxy)-2-fluoro-4-iodopyridine” are not available, difluoromethylation processes have been studied extensively. These processes involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S .Chemical Reactions Analysis

Difluoromethoxy compounds undergo various chemical reactions. For instance, difluoromethylation processes involve the transfer of CF2H to C (sp2) sites both in stoichiometric and catalytic modes .Scientific Research Applications

Synthetic Utility in Organic Chemistry

5-(Difluoromethoxy)-2-fluoro-4-iodopyridine serves as a versatile building block in organic synthesis, offering a pathway to various halogenated pyridines and their derivatives. Its reactivity profile enables selective transformations, making it invaluable for constructing complex molecular architectures:

Halopyridine Derivatives : The compound facilitates the synthesis of halopyridine derivatives, which are crucial intermediates in pharmaceutical and agrochemical research. For instance, it can undergo isomerization under basic conditions to yield 4-pyridinecarboxylic acids and 4-iodopyridines, which are pivotal for further functionalization and the creation of novel compounds with potential biological activity (Schlosser & Bobbio, 2002).

Acyl Fluorides Synthesis : In a remarkable application, this compound, or closely related derivatives, are employed in the synthesis of acyl fluorides via palladium-catalyzed fluoro-carbonylation. This method stands out for its efficiency and safety, producing acyl fluorides in high yields without the need for toxic gaseous reagents. This process underscores the compound's role in facilitating the development of new synthetic methodologies that are both efficient and environmentally benign (Liang, Zhao, & Shibata, 2020).

Building Blocks for Medicinal Chemistry : The strategic introduction of halogens into pyridine rings, leveraging compounds like this compound, enables the creation of halogen-rich intermediates. These intermediates are then transformed into pentasubstituted pyridines, offering a wealth of possibilities for the development of new drug candidates with optimized properties (Wu, Porter, Frennesson, & Saulnier, 2022).

Nucleoside Analogues : The compound's halogenated structure is conducive to nucleophilic substitution reactions, leading to the synthesis of nucleoside analogues. These analogues play a pivotal role in antiviral and anticancer research, underscoring the compound's significance in the quest for new therapeutic agents (Jenkins, Verheyden, & Moffatt, 1976).

Future Directions

properties

IUPAC Name |

5-(difluoromethoxy)-2-fluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3INO/c7-5-1-3(10)4(2-11-5)12-6(8)9/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZJSQFHIXZZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)OC(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

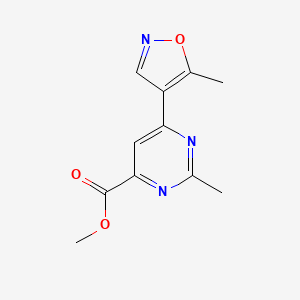

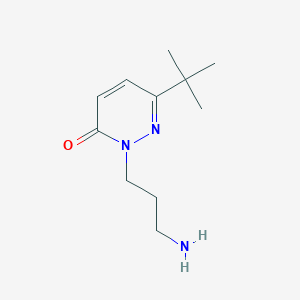

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B1484470.png)